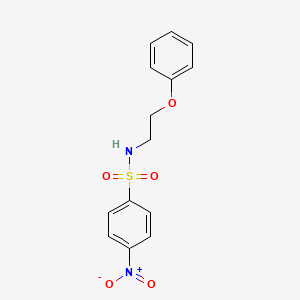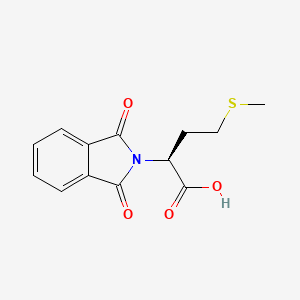
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid
Descripción general
Descripción
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid, also known as DIMBOA, is a natural compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. It has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has various biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has been shown to have a positive effect on the growth and development of plants, as it acts as a natural pesticide and fungicide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Furthermore, its potential anti-cancer, anti-inflammatory, and antimicrobial properties make it a promising compound for various applications in scientific research. However, one of the limitations of using (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are various future directions for the study of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid. One potential direction is the development of novel biotechnological methods for the production of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid in large quantities. Another potential direction is the study of the synergistic effects of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid with other compounds, such as chemotherapy drugs, to enhance their efficacy. Furthermore, the study of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and antimicrobial properties of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid could lead to the development of novel therapeutic strategies.
Aplicaciones Científicas De Investigación
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has been shown to have various applications in scientific research. It has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has been studied for its potential antimicrobial properties, as it has been shown to inhibit the growth of various pathogens.
Propiedades
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKJVHNTIEOCU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



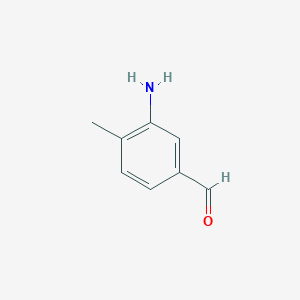
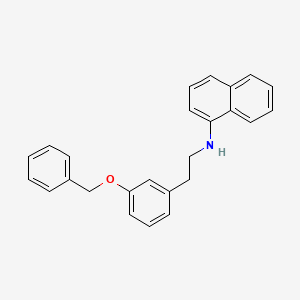
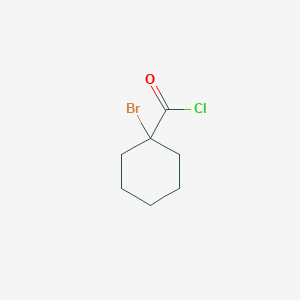
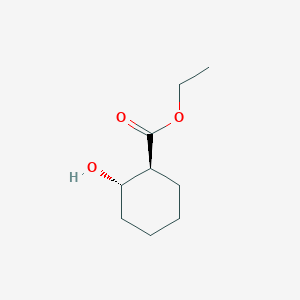
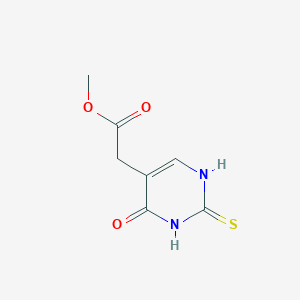

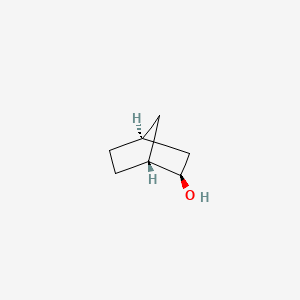
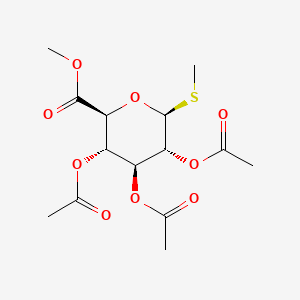
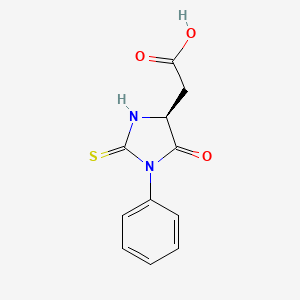

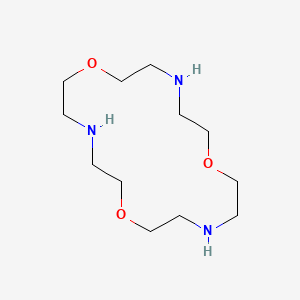

![N-[1-(Trifluoromethyl)-1-(diethoxyphosphinyl)-3-butenyl]carbamic acid benzyl ester](/img/structure/B3257869.png)
